molecular formula C14H25NO3 B2543119 Tert-butyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate CAS No. 2248294-03-1

Tert-butyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate

Cat. No.: B2543119
CAS No.: 2248294-03-1
M. Wt: 255.358
InChI Key: DKWGDNCYOZUVFW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate is a chemical compound that features a pyrrolidine ring substituted with an oxan-4-yl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate typically involves the formation of the pyrrolidine ring followed by the introduction of the oxan-4-yl group and the tert-butyl ester. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The oxan-4-yl group can be introduced through nucleophilic substitution reactions, and the tert-butyl ester is often formed via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxan-4-yl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate is unique due to the presence of the oxan-4-yl group and the tert-butyl ester, which confer distinct chemical and physical properties. These features make it a valuable compound for research and development in multiple scientific disciplines .

Properties

IUPAC Name

tert-butyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)14(6-7-15-10-14)11-4-8-17-9-5-11/h11,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWGDNCYOZUVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCNC1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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